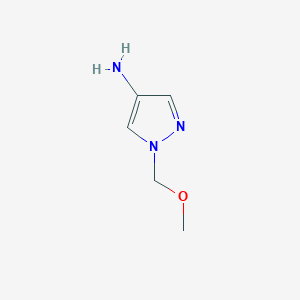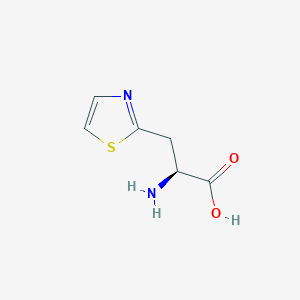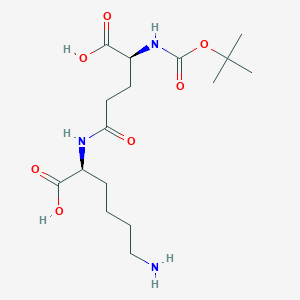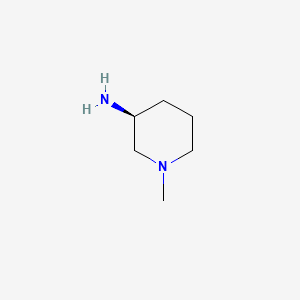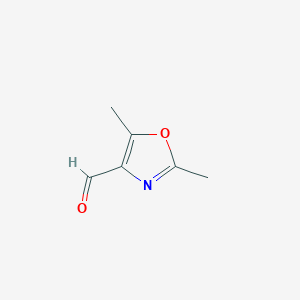
5-amino-4-metil-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C3H6N4S and its molecular weight is 130.17 g/mol. The purity is usually 95%.
The exact mass of the compound 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95940. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Corrosión
5-amino-4-metil-4H-1,2,4-triazol-3-tiol: es reconocido por su papel en la inhibición de la corrosión. Este compuesto, debido a su estructura heterocíclica que contiene nitrógeno y azufre, tiene una alta afinidad por las superficies metálicas. Forma una película protectora que previene la corrosión de metales como el cobre, el hierro, el aluminio y el zinc. Esto es particularmente útil en entornos industriales donde la preservación del metal es crucial .
Químicos Agrícolas
Los derivados del triazol son conocidos por su uso en la agricultura, particularmente como fungicidas. Protegen las plantas al inhibir el crecimiento de los hongos, lo cual es vital para el rendimiento de los cultivos y el suministro de alimentos. Si bien This compound en sí mismo puede no usarse directamente como fungicida, su similitud estructural con otros compuestos triazólicos sugiere posibles aplicaciones en el desarrollo de nuevos productos químicos agrícolas .
Investigación Farmacéutica
Los derivados del triazol exhiben una amplia gama de actividades biológicas, incluidas las propiedades antimicrobianas, anticonvulsivantes, anticancerígenas y antiinflamatorias. La presencia del anillo de triazol en muchos medicamentos antifúngicos destaca la importancia de este grupo en la química medicinal. La investigación sobre This compound podría conducir al desarrollo de nuevos agentes terapéuticos .
Ciencia de Materiales
En la ciencia de materiales, This compound se puede utilizar para modificar superficies o crear materiales novedosos. Por ejemplo, ha estado involucrado en el crecimiento de nanocables híbridos de grafito-diamante a través del ensamblaje supramolecular. Este proceso es significativo para el desarrollo de materiales avanzados con propiedades eléctricas y mecánicas únicas .
Química Analítica
Este compuesto puede servir como reactivo en química analítica, particularmente en la detección de iones metálicos. Su capacidad para formar complejos con metales se puede utilizar en el desarrollo de sensores o ensayos para la medición cuantitativa de las concentraciones de metales en diversas muestras .
Ciencias Ambientales
Dado su potencial como inhibidor de la corrosión y su papel en la ciencia de materiales, This compound también podría investigarse para aplicaciones ambientales. Su uso en recubrimientos o tratamientos podría ayudar a reducir la lixiviación de metales al medio ambiente, contribuyendo al control de la contaminación y los esfuerzos de recuperación de metales .
Mecanismo De Acción
Target of Action
The primary targets of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol are metal surfaces, particularly those of copper, iron, and aluminium . The compound has a special affinity towards these metal surfaces, displacing water molecules on the surface .
Mode of Action
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol acts as a corrosion inhibitor. It interacts with its targets by forming a protective film on the metal surface. This is facilitated by the compound’s abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal .
Biochemical Pathways
The compound’s action primarily affects the corrosion process of metals. By forming a protective film on the metal surface, it prevents the oxidation of the metal, which is a key step in the corrosion process .
Result of Action
The primary result of the action of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is the inhibition of metal corrosion. This is achieved through the formation of a protective film on the metal surface, which prevents the metal’s oxidation and subsequent corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. For instance, the compound’s effectiveness as a corrosion inhibitor can be affected by the pH of the environment . Furthermore, the compound is considered an environment-friendly inhibitor due to its characteristics of strong chemical activity and low toxicity .
Direcciones Futuras
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Análisis Bioquímico
Biochemical Properties
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance. Furthermore, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can affect the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound is also known to inhibit or activate enzymes by interacting with their active sites or allosteric sites. Additionally, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can change over time. This compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes, such as antioxidant defense mechanisms. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Studies have identified threshold levels beyond which the adverse effects of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol become significant, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. This compound can also affect the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy metabolism. Additionally, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can modulate the activity of coenzymes and cofactors, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules. The distribution of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria can influence energy metabolism, while its localization in the nucleus can affect gene expression .
Propiedades
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWTLWMBHFCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398730 | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66870-09-5 | |
| Record name | NSC95940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



